

Technical Dossier: **tert-Butyl 4-phenylpiperidine-1-carboxylate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 4-phenylpiperidine-1-carboxylate*

Cat. No.: *B187407*

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **tert-butyl 4-phenylpiperidine-1-carboxylate**, a key building block in medicinal chemistry and drug development. It details the compound's core physicochemical properties, outlines a standard protocol for its characterization, and illustrates a typical experimental workflow.

Core Compound Data

tert-Butyl 4-phenylpiperidine-1-carboxylate is a piperidine derivative featuring a phenyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. The Boc group enhances the compound's stability and facilitates its use in multi-step organic syntheses by allowing for selective deprotection under mild acidic conditions. This structure makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs). A notable application is its use as a precursor in the synthesis of fentanyl and its analogs.^{[1][2]}

The fundamental physicochemical properties of a closely related analogue, **tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate**, are summarized below.

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₂ N ₂ O ₂	PubChem[3]
Molecular Weight	286.37 g/mol	PubChem[3]
Exact Mass	286.168127949 Da	PubChem[3]
CAS Number	158144-79-7	PubChem[3]
IUPAC Name	tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate	PubChem[3]

Experimental Protocol: Molecular Weight and Purity Verification

To confirm the identity and purity of **tert-butyl 4-phenylpiperidine-1-carboxylate** and its analogues, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a standard and effective analytical method.

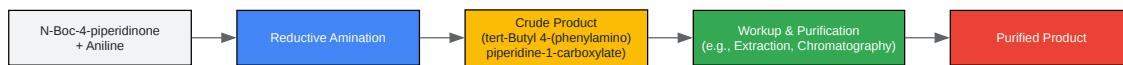
Objective: To verify the molecular weight and assess the purity of a synthesized batch of the target compound.

Materials & Instrumentation:

- Sample of synthesized **tert-butyl 4-phenylpiperidine-1-carboxylate** analogue.
- HPLC-grade acetonitrile, water, and formic acid.
- Agilent 1260 Infinity HPLC system (or equivalent) with a C18 column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 micron).
- Agilent 6230B Time-of-Flight (TOF) Mass Spectrometer (or equivalent) with a dual AJS ESI source.

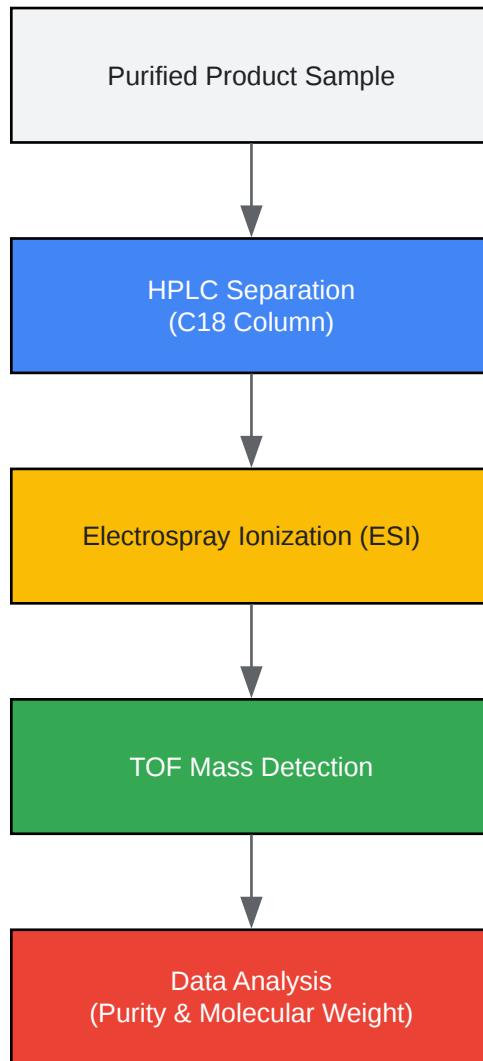
Methodology:

- Sample Preparation: Dissolve a small amount (approx. 1 mg) of the compound in 1 mL of acetonitrile or a suitable solvent to create a stock solution. Further dilute as necessary to fall


within the linear range of the detector.

- Chromatographic Separation (HPLC):
 - Mobile Phase A: 0.1% formic acid and 1mM ammonium formate in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient Program: A typical gradient would start at 5% B, increase to 70-100% B over several minutes, hold, and then return to initial conditions for column re-equilibration.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 1 μ L.
 - Column Temperature: Ambient or controlled at 25°C.
- Mass Spectrometric Detection (MS):
 - Ionization Mode: Positive ion scan mode using Electrospray Ionization (ESI).
 - Scan Range: m/z 80 to 1000 amu.
 - Source Parameters: Set drying gas (N_2) temperature to 325°C, drying gas flow to 6 L/min, and nebulizer pressure to 25 psig.
 - Ion Optics: Set fragmentor voltage to 175 V to allow for molecular ion detection with minimal in-source fragmentation.
- Data Analysis:
 - Analyze the HPLC chromatogram to assess the purity of the compound by integrating the peak area of the main component relative to any impurities.
 - Examine the mass spectrum corresponding to the main chromatographic peak. Identify the molecular ion peak (e.g., $[M+H]^+$, $[M+Na]^+$). For tert-butyl 4-anilino-piperidine-1-carboxylate ($C_{16}H_{24}N_2O_2$), the expected $[M+H]^+$ ion would be approximately m/z 277.19.

- [2] Compare the observed mass to the theoretical exact mass to confirm the compound's identity.


Visualization of Workflows

The following diagrams illustrate key processes relevant to the synthesis and analysis of piperidine-based compounds.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a **tert-butyl 4-phenylpiperidine-1-carboxylate** analogue.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for molecular weight verification via LC-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cfsre.org [cfsre.org]
- 3. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | C17H22N2O2 | CID 10708369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Dossier: tert-Butyl 4-phenylpiperidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187407#tert-butyl-4-phenylpiperidine-1-carboxylate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com